molecular formula C24H26N4O2 B6581618 N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1207033-70-2

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide

Cat. No. B6581618
CAS RN: 1207033-70-2
M. Wt: 402.5 g/mol
InChI Key: YREMFZOEEXHGJX-UHFFFAOYSA-N
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Description

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide (CP-DZP) is a novel indole-based compound with potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it an attractive target for further research and development.

Scientific Research Applications

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has potential applications in a variety of scientific research areas. It has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer research. Additionally, this compound has been investigated for its potential to act as an anti-inflammatory agent and to modulate the immune system.

Mechanism of Action

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide acts on the G-protein coupled receptor (GPCR) family, which is involved in a variety of physiological processes. Specifically, this compound binds to the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of neuronal excitability, synaptic plasticity, and learning and memory. This compound also binds to the dopamine receptor D2 (DRD2), which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and dopamine, which are involved in learning and memory. Additionally, this compound has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the production of nitric oxide, a molecule involved in inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has several advantages for lab experiments. It is a potent and selective compound, meaning that it has a high affinity for its target receptors. Additionally, this compound is stable, making it ideal for long-term use in laboratory experiments. However, this compound has several limitations. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, this compound is not commercially available, making it difficult to obtain for laboratory use.

Future Directions

There are several potential future directions for N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide research. One potential direction is to further investigate its potential as an anti-inflammatory agent. Additionally, this compound could be investigated for its potential to modulate the immune system and to treat neurodegenerative diseases. This compound could also be investigated for its potential to act as a novel drug target for the treatment of cancer. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide can be synthesized from a variety of starting materials, including 4-chlorobenzaldehyde, 1,4-diazepane, and cyclopropanecarbonitrile. The synthesis involves a series of steps, including a condensation reaction, a ring-closing metathesis reaction, and an amide coupling reaction. The final product is a white solid with a purity of greater than 95%.

properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23(21-16-25-22-5-2-1-4-20(21)22)26-18-8-10-19(11-9-18)27-12-3-13-28(15-14-27)24(30)17-6-7-17/h1-2,4-5,8-11,16-17,25H,3,6-7,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMFZOEEXHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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